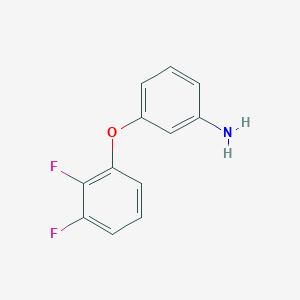

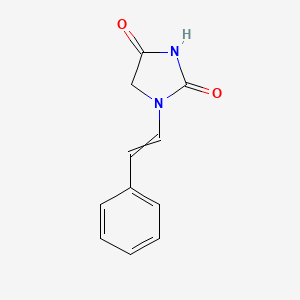

![molecular formula C10H14F2N2O2 B12433962 {[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine CAS No. 1016749-95-3](/img/structure/B12433962.png)

{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

{[4-(Difluormethoxy)-3-ethoxyphenyl]methyl}hydrazin ist eine chemische Verbindung mit der Summenformel C10H14F2N2O2. Sie zeichnet sich durch das Vorhandensein von Difluormethoxy- und Ethoxygruppen aus, die an einen Phenylring gebunden sind, der wiederum mit einer Hydrazin-Einheit verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von {[4-(Difluormethoxy)-3-ethoxyphenyl]methyl}hydrazin beinhaltet typischerweise die Reaktion von 4-(Difluormethoxy)-3-ethoxybenzaldehyd mit Hydrazinhydrat. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Die Aldehydgruppe des Ausgangsmaterials reagiert mit Hydrazin unter Bildung des entsprechenden Hydrazons, das anschließend zum gewünschten Hydrazinderivat reduziert wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von {[4-(Difluormethoxy)-3-ethoxyphenyl]methyl}hydrazin kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei die Kosteneffizienz und die Umweltverträglichkeit berücksichtigt werden. Durchflussreaktoren und automatisierte Systeme können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

{[4-(Difluormethoxy)-3-ethoxyphenyl]methyl}hydrazin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydrazin-Einheit kann oxidiert werden, um entsprechende Azide oder Nitrosoverbindungen zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.

Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Natriumhypochlorit.

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Salpetersäure für die Nitrierung oder Brom für die Bromierung werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Bildung von Aziden oder Nitrosoverbindungen.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Bildung von Nitro- oder Halogenierungsderivaten.

Wissenschaftliche Forschungsanwendungen

{[4-(Difluormethoxy)-3-ethoxyphenyl]methyl}hydrazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor in enzymatischen Studien untersucht.

Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich Antikrebs- und antimikrobieller Aktivität.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von {[4-(Difluormethoxy)-3-ethoxyphenyl]methyl}hydrazin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Hydrazin-Einheit kann kovalente Bindungen mit nukleophilen Stellen an Proteinen oder Enzymen bilden, was zu einer Hemmung oder Modifikation ihrer Aktivität führt. Die Difluormethoxy- und Ethoxygruppen können die Bindungsaffinität und Spezifität der Verbindung für bestimmte Ziele verbessern und somit zu ihren gesamten biologischen Wirkungen beitragen.

Wirkmechanismus

The mechanism of action of {[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethoxy and ethoxy groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trifluortoluol: Eine organische Verbindung mit ähnlicher fluorierter aromatischer Struktur, aber unterschiedlichen funktionellen Gruppen.

4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydrochinolin-1(2H)-ylmethanon: Eine Verbindung mit einem ähnlichen aromatischen Kern, aber unterschiedlichen Substituenten und funktionellen Gruppen.

Einzigartigkeit

{[4-(Difluormethoxy)-3-ethoxyphenyl]methyl}hydrazin ist einzigartig aufgrund der Kombination von Difluormethoxy- und Ethoxygruppen am Phenylring, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Kombination findet man in anderen ähnlichen Verbindungen nur selten, was es zu einem wertvollen Molekül für spezifische Anwendungen in Forschung und Industrie macht.

Eigenschaften

CAS-Nummer |

1016749-95-3 |

|---|---|

Molekularformel |

C10H14F2N2O2 |

Molekulargewicht |

232.23 g/mol |

IUPAC-Name |

[4-(difluoromethoxy)-3-ethoxyphenyl]methylhydrazine |

InChI |

InChI=1S/C10H14F2N2O2/c1-2-15-9-5-7(6-14-13)3-4-8(9)16-10(11)12/h3-5,10,14H,2,6,13H2,1H3 |

InChI-Schlüssel |

DNQVKGOIQFRGJG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)CNN)OC(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B12433916.png)

![{1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid](/img/structure/B12433918.png)

![[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine](/img/structure/B12433920.png)

![1-[1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12433925.png)

![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)

![Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B12433943.png)

![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)